molecular formula C14H17F3N2O B7583968 2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide

2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B7583968
M. Wt: 286.29 g/mol
InChI Key: RSIXTHJJTOATBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to interact with specific receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models. This compound has also been shown to affect the levels of specific neurotransmitters in the brain, leading to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its high cost and limited availability, as well as potential toxicity and side effects.

Future Directions

There are several possible future directions for research on 2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide. One direction is to further explore its potential applications in medicinal chemistry, particularly for the treatment of cancer. Another direction is to investigate its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on specific receptors and enzymes. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropene, followed by the reaction with acryloyl chloride. The final product is purified through chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts for asymmetric synthesis.

Properties

IUPAC Name

2-(2-methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-9(2)8-19-13(3,12(18)20)10-5-4-6-11(7-10)14(15,16)17/h4-7,19H,1,8H2,2-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIXTHJJTOATBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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